molecular formula C15H16Cl3N B1473336 1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride CAS No. 1375968-68-5

1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride

Cat. No. B1473336
CAS RN: 1375968-68-5
M. Wt: 316.6 g/mol
InChI Key: IVQYYLHITBWPEJ-UHFFFAOYSA-N
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Description

1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride is a chemical compound with the CAS Number: 1375968-68-5 . It has a molecular weight of 316.66 and its IUPAC name is 1,3-bis(4-chlorophenyl)-2-propanamine hydrochloride . It is a powder in physical form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C15H15Cl2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 316.66 . The compound’s Inchi Code is 1S/C15H15Cl2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H .

Scientific Research Applications

Environmental Impact and Toxicity

Chlorinated compounds, including chlorophenols and derivatives similar to 1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride, have been extensively studied for their environmental presence and impact. Chlorophenols, for example, are recognized for their moderate to high persistence in the environment and potential toxic effects on aquatic and mammalian life. Their environmental fate, including degradation and bioaccumulation, has been a significant concern, leading to investigations into biodegradation as a remediation strategy (Krijgsheld & Gen, 1986); (Gunawardana, Singhal, & Swedlund, 2011).

Endocrine Disruption

The study of chlorinated compounds extends into their potential as endocrine disruptors, with research highlighting the ability of certain chlorophenols and bisphenols to mimic or interfere with hormone functions, posing risks to human health and wildlife. The endocrine-disrupting potential of bisphenol A (BPA) and related compounds has been extensively documented, indicating the need for careful consideration of chemical use and its regulatory implications (Bonefeld‐Jørgensen, Long, Hofmeister, & Vinggaard, 2007).

Bioremediation of Contaminated Soils

Research into bioremediation techniques for DDT-contaminated soils provides insights into methods that could potentially apply to similar chlorinated compounds. Biodegradation processes, involving specific bacterial and fungal species, offer a promising approach to reducing the environmental burden of persistent organic pollutants (Foght, April, Biggar, & Aislabie, 2001).

Safety and Hazards

The safety information for 1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride is available in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemical substances with care and follow the safety guidelines provided.

Mechanism of Action

Target of Action

The primary targets of 1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride are transaminases (TAs). TAs are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule . They play a crucial role in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .

Mode of Action

this compound interacts with its targets, the transaminases, to facilitate the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The compound is used in the synthesis of novel disubstituted 1-phenylpropan-2-amines .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of enantiopure amines. These pathways include kinetic resolution (employing lipases, monoamine oxidases, or transaminases), dynamic kinetic resolution with lipases, deracemisation with monoamine oxidases, or asymmetric synthesis (employing transaminases, amine dehydrogenases, or imine reductases) .

Pharmacokinetics

The compound’s molecular weight is 31665 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of this compound is the production of enantiopure amines. After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the use of immobilised whole-cell biocatalysts with ®-transaminase activity can enhance the synthesis of novel disubstituted 1-phenylpropan-2-amines . .

properties

IUPAC Name

1,3-bis(4-chlorophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQYYLHITBWPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)Cl)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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